N-[(4-fluorophenyl)methyl]-4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[321]octane-3,2’-morpholine]-8-carboxamide is a complex organic compound that belongs to the class of azabicyclo compounds This compound is characterized by its unique spiro structure, which includes a bicyclo[321]octane core fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This can be achieved through various methodologies, including intramolecular Diels-Alder reactions and desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the structure.
Substitution: The fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane core and exhibit similar biological activities.
Bicyclo[3.3.1]nonanes: These compounds have a similar bicyclic structure and are used in various chemical and biological applications.
Uniqueness
N-[(4-fluorophenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide is unique due to its spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26FN3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4',6'-dimethyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide |
InChI |
InChI=1S/C20H26FN3O3/c1-13-18(25)23(2)12-20(27-13)9-16-7-8-17(10-20)24(16)19(26)22-11-14-3-5-15(21)6-4-14/h3-6,13,16-17H,7-12H2,1-2H3,(H,22,26) |
InChI Key |
OVLUMUKKKOXFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CC2(O1)CC3CCC(C2)N3C(=O)NCC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.